molecular formula C20H23OP B14400777 [(Cyclohept-1-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 89358-60-1

[(Cyclohept-1-en-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14400777
CAS No.: 89358-60-1
M. Wt: 310.4 g/mol
InChI Key: RELCJSUOEMLOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cycloheptene ring, a methyl group, and a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of cycloheptene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of (Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The compound can participate in substitution reactions where the cycloheptene or diphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through its phosphine oxide group, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopent-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane
  • (Cyclohex-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane

Uniqueness

(Cyclohept-1-en-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its seven-membered cycloheptene ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications.

Properties

CAS No.

89358-60-1

Molecular Formula

C20H23OP

Molecular Weight

310.4 g/mol

IUPAC Name

1-(diphenylphosphorylmethyl)cycloheptene

InChI

InChI=1S/C20H23OP/c21-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-18-11-5-1-2-6-12-18/h3-4,7-11,13-16H,1-2,5-6,12,17H2

InChI Key

RELCJSUOEMLOGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.